molecular formula C6H3ClN2S B13447281 2-Chloro-4-isothiocyanatopyridine

2-Chloro-4-isothiocyanatopyridine

Cat. No.: B13447281
M. Wt: 170.62 g/mol
InChI Key: NJUCTOKAUJALEP-UHFFFAOYSA-N
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Description

2-Chloro-4-isothiocyanatopyridine is an organic compound that belongs to the class of pyridyl isothiocyanates It is characterized by the presence of a chlorine atom at the second position and an isothiocyanate group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isothiocyanatopyridine typically involves the reaction of 2-chloro-4-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the use of thiophosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis approach. This method involves the treatment of 2-chloro-4-aminopyridine with carbon disulfide and a base such as sodium hydride or DABCO, followed by desulfurization using aqueous iron(III) chloride. This process is efficient and yields the desired product in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isothiocyanatopyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases (e.g., sodium hydride, triethylamine), nucleophiles (e.g., amines, thiols), and desulfurizing agents (e.g., iron(III) chloride). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound include substituted pyridines, thiourea derivatives, and various heterocyclic compounds. These products are of interest in medicinal chemistry and materials science .

Scientific Research Applications

2-Chloro-4-isothiocyanatopyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isothiocyanatopyridine involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles to form thiourea derivatives. These reactions can modulate biological pathways and molecular targets, leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the resulting products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-4-isothiocyanatopyridine include:

    2-Chloro-4-aminopyridine: The precursor used in its synthesis.

    4-Isothiocyanatopyridine: Lacks the chlorine substituent at the second position.

    2-Chloro-4-isocyanatopyridine: Contains an isocyanate group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridine ring.

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

2-chloro-4-isothiocyanatopyridine

InChI

InChI=1S/C6H3ClN2S/c7-6-3-5(9-4-10)1-2-8-6/h1-3H

InChI Key

NJUCTOKAUJALEP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N=C=S)Cl

Origin of Product

United States

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